
10,10'-Bis(4-fluorophenyl)-9,9'-bianthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of two anthracene units connected through a central carbon atom, with each anthracene unit substituted with a 4-fluorophenyl group. The unique structure of this compound imparts distinct photophysical and electrochemical properties, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene typically involves the Suzuki cross-coupling reaction. This reaction is carried out between 10,10’-dibromo-9,9’-bianthracene and 4-fluorophenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is usually conducted under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
While specific industrial production methods for 10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of halogenated or nitrated anthracene derivatives.
Aplicaciones Científicas De Investigación
10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy.
Mecanismo De Acción
The mechanism by which 10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene exerts its effects is primarily related to its ability to interact with light. The compound absorbs light and undergoes electronic transitions, which can lead to fluorescence or energy transfer processes. These properties make it useful in applications such as imaging and optoelectronics. The molecular targets and pathways involved in its action are related to its interaction with light and subsequent energy transfer mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene is unique due to the presence of fluorine atoms, which enhance its photophysical properties, such as fluorescence quantum yield and thermal stability. Compared to similar compounds, it offers improved performance in optoelectronic applications, making it a valuable material for research and industrial use .
Propiedades
Fórmula molecular |
C40H24F2 |
|---|---|
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
9-(4-fluorophenyl)-10-[10-(4-fluorophenyl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C40H24F2/c41-27-21-17-25(18-22-27)37-29-9-1-5-13-33(29)39(34-14-6-2-10-30(34)37)40-35-15-7-3-11-31(35)38(26-19-23-28(42)24-20-26)32-12-4-8-16-36(32)40/h1-24H |
Clave InChI |
LIMJVVDQNZASJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=C(C=C7)F)C8=CC=C(C=C8)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


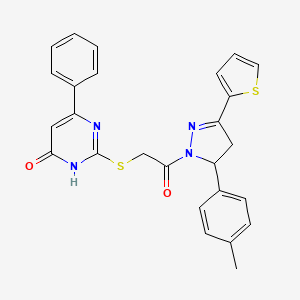
![(5S,5aR,8aS,9R)-5-[[(2R,4aR,6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14114404.png)

![(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate](/img/structure/B14114415.png)
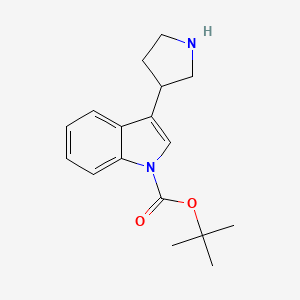
![(5S)-(c)micro-L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]](/img/structure/B14114422.png)
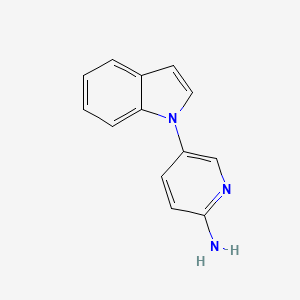
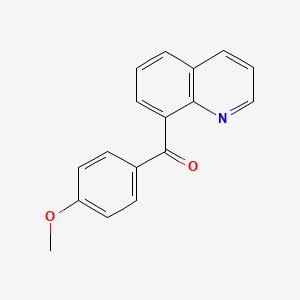
![4-[(1-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B14114427.png)
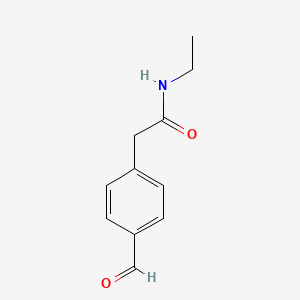
![(4-chlorophenyl) (3E)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B14114447.png)
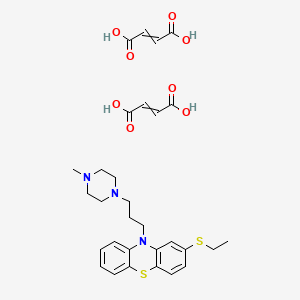

![3-(4-Nitrophenyl)benzo[b]thiophene](/img/structure/B14114509.png)
